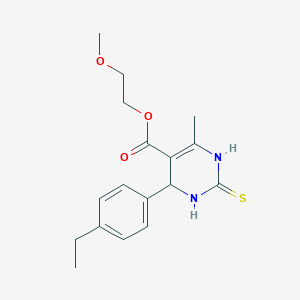![molecular formula C25H19ClN2OS B2687198 4-(benzylthio)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine CAS No. 872208-90-7](/img/structure/B2687198.png)
4-(benzylthio)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information about the arrangement of atoms, the lengths and angles of chemical bonds, and the compound’s molecular mass.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity. Techniques like thermal analysis and spectroscopic analysis may be used.科学的研究の応用
Catalyst-Free Synthesis
A novel, catalyst-free, and efficient synthesis method for a series of functionalized chromeno[2,3-d]pyrimidines has been developed. This method involves a one-pot, three-component reaction, highlighting the compound's utility in creating pharmaceutically relevant molecules under eco-friendly and mild conditions. The approach offers excellent yields, high atom economy, and easy product isolation, emphasizing the importance of such derivatives in medicinal chemistry and drug design (Brahmachari & Nayek, 2017).
Antimicrobial Evaluation
Chromeno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit variable inhibitory effects against tested microorganisms, underscoring their potential as antimicrobial agents. The novel synthetic routes to these derivatives, along with their characterized antimicrobial activity, demonstrate the compound's applicability in developing new therapeutic agents (Allehyani, 2022).
Novel Synthesis Methods
Research has also focused on developing novel synthesis methods for chromeno[2,3-d]pyrimidine derivatives. These methods aim to overcome the limitations of existing approaches, enabling the preparation of derivatives substituted at nitrogen atoms, which are significant for their pharmaceutical properties. The development of these novel methods expands the scope of chromeno[2,3-d]pyrimidine derivatives in drug development and other scientific applications (Osyanin et al., 2014).
Antitubercular and Antimicrobial Activities
Further studies have synthesized novel chromeno[2,3-d]pyrimidine derivatives and evaluated their in vitro antitubercular and antimicrobial activities. Some of these derivatives showed pronounced activities, suggesting their potential use in treating tuberculosis and various bacterial infections. This research highlights the compound's role in addressing global health challenges by providing new molecular scaffolds for antibacterial and antitubercular drug development (Kamdar et al., 2011).
Hg2+ Chemosensor
A derivative of chromeno[2,3-d]pyrimidine has been synthesized and used as a chemosensor for Hg2+ ions, exhibiting excellent sensitivity and selectivity. This application demonstrates the compound's utility in environmental monitoring and safety, highlighting its versatility beyond pharmaceutical applications (Jamasbi et al., 2021).
Safety And Hazards
This involves assessing the compound’s toxicity, flammability, and environmental impact. It includes looking at safety data sheets, conducting risk assessments, and studying the compound’s effects on human health and the environment.
将来の方向性
This could involve suggesting further studies to fully understand the compound’s properties or potential uses. It could also involve proposing modifications to the compound’s structure to improve its properties or reduce its hazards.
特性
IUPAC Name |
4-benzylsulfanyl-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2OS/c1-16-7-12-22-19(13-16)14-21-24(29-22)27-23(18-8-10-20(26)11-9-18)28-25(21)30-15-17-5-3-2-4-6-17/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSUXUNOTCDJFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzylsulfanyl-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

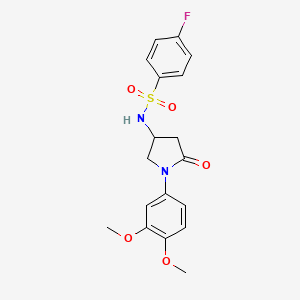
![[3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B2687118.png)
![(3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione](/img/structure/B2687119.png)
![1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2687123.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclohexyl)acetic acid](/img/structure/B2687125.png)
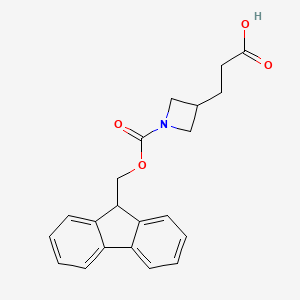
![4-hydroxy-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2687129.png)
![7-Chloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine](/img/structure/B2687130.png)
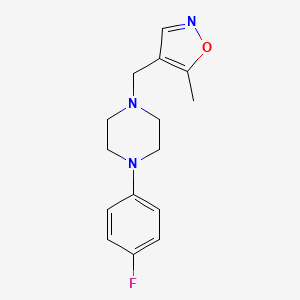
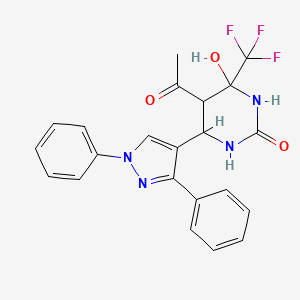
![(Z)-8-(4-methoxyphenethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2687133.png)
![3,4,5-trimethoxy-N-(5-((2-methoxyethyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)benzamide](/img/structure/B2687136.png)
![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2687137.png)
